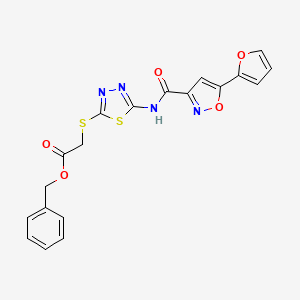

Benzyl 2-((5-(5-(furan-2-yl)isoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Benzyl 2-((5-(5-(furan-2-yl)isoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate” is a complex organic compound. It contains several functional groups including a benzyl group, an isoxazole ring, a thiadiazole ring, and a furan ring .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations .

Scientific Research Applications

Synthesis and Spectroscopic Analysis

Benzyl 2-((5-(5-(furan-2-yl)isoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a compound that can be synthesized using various chemical processes involving heterocyclic compounds, as illustrated in the synthesis of similar compounds. For instance, N-(benzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives have been synthesized through specific reactions involving heterocyclic compounds characterized by elemental analysis, 1HNMR, 13CNMR, FT–IR, and LC-MS spectral studies (Patel, Patel & Shah, 2015). Similarly, compounds like 2-(furan-2-yl)benzo[1,2-d:4,3-d′]bis[1,3]thiazole have been synthesized and subjected to various electrophilic substitution reactions to explore their reactivity (Aleksandrov et al., 2021).

Chemical Reactivity and Modifications

The chemical structure and functional groups in benzyl 2-((5-(5-(furan-2-yl)isoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate suggest potential for various chemical reactions and modifications. Similar compounds have demonstrated a range of reactivity and have been used as intermediates for further chemical transformations. For example, N-(1-Naphthyl)furan-2-carboxamide underwent several steps to synthesize 2-(furan-2-yl)benzo[e][1,3]benzothiazole, which was then subjected to electrophilic substitution reactions (Aleksandrov & El’chaninov, 2017).

Biological Applications

Antimicrobial and Anticancer Properties

Compounds with similar structural features have shown significant biological activities, such as antimicrobial and anticancer effects. For instance, a study on pyridines, thioamides, thiazole, and other derivatives revealed that some compounds exhibited high cytotoxicity against the MCF-7 cell line, indicating potential anticancer properties (Zaki, Al-Gendey & Abdelhamid, 2018). Moreover, a series of synthesized compounds demonstrated appreciable activity against various bacteria and fungi, suggesting antimicrobial potential (Reddy, Rao, Yakub & Nagaraj, 2010).

Synthesis and Utility of Related Heterocyclic Compounds

The synthesis of various heterocyclic compounds related to benzyl 2-((5-(5-(furan-2-yl)isoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate has led to the development of materials with potential utility in diverse fields. For instance, benzo[c]furans and related compounds have been studied for their potential use in the preparation of polymers, optical devices, and electroluminescent devices, highlighting the versatility of these heterocyclic structures (Friedrichsen, 1999).

properties

IUPAC Name |

benzyl 2-[[5-[[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O5S2/c24-16(27-10-12-5-2-1-3-6-12)11-29-19-22-21-18(30-19)20-17(25)13-9-15(28-23-13)14-7-4-8-26-14/h1-9H,10-11H2,(H,20,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFTYOOVFULACJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CSC2=NN=C(S2)NC(=O)C3=NOC(=C3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-((5-(5-(furan-2-yl)isoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2642080.png)

![5-ethyl-N-(4-methylbenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2642081.png)

![1-[(4-ethenylphenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2642087.png)

![N-(3,4-dimethoxyphenethyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2642089.png)

![2-Bromo-4h,5h,6h,7h,8h-thieno[3,2-c]azepine hydrochloride](/img/structure/B2642090.png)

![2,4-dichloro-N-[4-(2-chlorophenyl)sulfanylphenyl]benzamide](/img/structure/B2642093.png)

![4-[(4-chlorophenyl)sulfanyl]-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone](/img/structure/B2642097.png)

![1-{2-[(1H-benzotriazol-1-ylmethyl)amino]phenyl}ethanone](/img/structure/B2642100.png)